4'-Aminomethyl-fluorescein

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

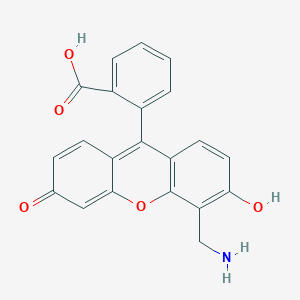

4'-Aminomethyl-fluorescein, also known as this compound, is a useful research compound. Its molecular formula is C21H15NO5 and its molecular weight is 361.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorescence Polarization Immunoassays (FPIA)

One of the primary applications of 4'-Aminomethyl-fluorescein is in the development of fluorescence polarization immunoassays. These assays utilize the compound's ability to change fluorescence characteristics upon binding to specific antibodies.

- Cortisol and Estriol Detection : A study synthesized this compound derivatives to create immunoassays for cortisol and estriol. The positioning of the amino group allowed for the creation of rotational isomers, which exhibited different immunoassay characteristics, enhancing the sensitivity and specificity of the assays .

- Imidacloprid Detection : Another application involved conjugating this compound with imidacloprid haptens to develop an FPIA for agricultural and environmental monitoring. This assay demonstrated a detection limit of 1.7 μg/L, showcasing the compound's effectiveness in detecting low concentrations of pesticides .

Biosensing Applications

This compound is also employed in biosensing technologies, where its fluorescence properties are harnessed for detecting various biomolecules.

- Detection of Dopamine : A novel chemodosimeter was developed using fluorescein dye to detect dopamine via fluorescence quenching caused by silver nanoparticles generated in situ. This method demonstrated a linear detection range from 1.0 to 5.0 μM, highlighting the potential for real-time monitoring of neurotransmitters .

- Labeling Biomolecules : The compound can be used for labeling proteins, peptides, and nucleic acids due to its reactive amino group. This facilitates the study of interactions between biomolecules and aids in the visualization of cellular processes .

Fluorescent Probes in Biological Studies

This compound serves as a fluorescent probe in various biological applications.

- Cellular Imaging : The compound has been utilized for imaging cellular components due to its bright fluorescence and stability under physiological conditions. It can be conjugated to antibodies or other targeting molecules for specific localization within cells .

- Protein Interaction Studies : By linking this compound to peptides or proteins, researchers can monitor binding interactions through changes in fluorescence intensity or polarization, providing insights into protein dynamics and functions .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions, allowing for modifications that enhance its properties or tailor it for specific applications.

- Synthesis Techniques : Various methods have been reported for synthesizing this compound, including reduction reactions that convert nitro groups into amino groups, which are crucial for creating reactive derivatives suitable for conjugation with other biomolecules .

- Functionalization : The amino group on this compound can be further modified to create derivatives with enhanced solubility or altered spectral properties, expanding its utility in different experimental setups .

Propriétés

Formule moléculaire |

C21H15NO5 |

|---|---|

Poids moléculaire |

361.3 g/mol |

Nom IUPAC |

2-[4-(aminomethyl)-3-hydroxy-6-oxoxanthen-9-yl]benzoic acid |

InChI |

InChI=1S/C21H15NO5/c22-10-16-17(24)8-7-15-19(12-3-1-2-4-13(12)21(25)26)14-6-5-11(23)9-18(14)27-20(15)16/h1-9,24H,10,22H2,(H,25,26) |

Clé InChI |

NPHOIOCQKNVVDB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4CN)O)C(=O)O |

Synonymes |

4'-aminomethyl-fluorescein |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.